molecular formula C24H24N2O8 B11630792 6-[(3E)-3-[hydroxy(4-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

6-[(3E)-3-[hydroxy(4-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

Cat. No.: B11630792
M. Wt: 468.5 g/mol
InChI Key: QWRVZAFAQGXRSN-LSDHQDQOSA-N
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Description

6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrobenzoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multiple steps, including the formation of the pyrrole ring and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the pyrrole ring with a nitrobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The methoxyphenyl and pyrrole rings can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID: Similar structure with a hydroxy and methoxy group on a phenyl ring.

    5-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-3,7,8-TRIMETHOXY-4H-CHROMEN-4-ONE: Contains a methoxyphenyl group and additional methoxy groups.

Uniqueness

6-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is unique due to its combination of functional groups and the presence of a pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O8

Molecular Weight

468.5 g/mol

IUPAC Name

6-[(3E)-3-[hydroxy-(4-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C24H24N2O8/c1-34-18-12-8-15(9-13-18)21-20(22(29)16-6-10-17(11-7-16)26(32)33)23(30)24(31)25(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20+

InChI Key

QWRVZAFAQGXRSN-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCCCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCCCC(=O)O

Origin of Product

United States

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